molecular formula C11H11NO3 B477285 2-[(Cyclopropylcarbonyl)amino]benzoic acid CAS No. 40057-21-4

2-[(Cyclopropylcarbonyl)amino]benzoic acid

Cat. No.: B477285
CAS No.: 40057-21-4
M. Wt: 205.21g/mol
InChI Key: LTDDGJHJBNMJRK-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound in the search results. Further research would be needed to provide detailed information on its preparation.
  • Chemical Reactions Analysis

    • The compound may undergo various types of reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions would depend on the specific reaction being studied.
    • The major products formed from these reactions would also vary based on the reaction conditions and starting materials.
  • Scientific Research Applications

      2-[(Cyclopropylcarbonyl)amino]benzoic acid: likely finds applications in various scientific fields:

  • Mechanism of Action

    • Unfortunately, I couldn’t find specific information on the mechanism of action for this compound in the search results. Further research would be needed to understand how it exerts its effects.
  • Comparison with Similar Compounds

    • Comparing it with similar compounds would require identifying those compounds explicitly.
    • Without specific names of similar compounds, I cannot provide a direct comparison at this time.

    Properties

    IUPAC Name

    2-(cyclopropanecarbonylamino)benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11NO3/c13-10(7-5-6-7)12-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6H2,(H,12,13)(H,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LTDDGJHJBNMJRK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C(=O)NC2=CC=CC=C2C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    205.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    40057-21-4
    Record name 2-cyclopropaneamidobenzoic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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